1-Fluorononane

Catalog No.
S748867
CAS No.
463-18-3
M.F
C9H19F
M. Wt
146.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Fluorononane

CAS Number

463-18-3

Product Name

1-Fluorononane

IUPAC Name

1-fluorononane

Molecular Formula

C9H19F

Molecular Weight

146.25 g/mol

InChI

InChI=1S/C9H19F/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3

InChI Key

ITPAUTYYXIENLO-UHFFFAOYSA-N

SMILES

CCCCCCCCCF

Canonical SMILES

CCCCCCCCCF

The exact mass of the compound 1-Fluorononane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Fluorononane is a primary alkyl fluoride characterized by a nine-carbon aliphatic chain terminating in a highly stable carbon-fluorine bond. With a molecular weight of 146.25 g/mol, a density of 0.81 g/cm³ at 25°C, and a boiling point range of 166–169°C, it occupies a specific physicochemical niche between unfunctionalized alkanes and heavier halogenated solvents . The compound exhibits exceptionally low polarizability and a refractive index of 1.402–1.404, making it highly transparent across the visible spectrum . In industrial and advanced laboratory procurement, 1-fluorononane is primarily sourced as a chemically inert specialty solvent for polymer dissolution, a low-background medium for fluorescence spectroscopy, a calibration standard for tensiometry, and a model substrate for transition-metal-catalyzed C–F bond activation studies [1].

Attempting to substitute 1-fluorononane with its closest structural analogs, such as 1-chlorononane or unfunctionalized nonane, fundamentally alters processability and chemical stability. 1-Chlorononane possesses a significantly weaker carbon-halogen bond, making it susceptible to unwanted nucleophilic substitution (SN2) and elimination side-reactions in basic or nucleophilic environments where 1-fluorononane remains entirely inert [1]. Furthermore, 1-chlorononane has a boiling point of 203.5°C, which severely complicates solvent removal under vacuum compared to 1-fluorononane's more manageable 166–169°C range [2]. Conversely, substituting with nonane (boiling point 151°C) eliminates the terminal dipole moment, drastically reducing the solvent's ability to solvate specific high-molecular-weight polymers like polyisobutylene or to maintain proper phase behavior in specialized tensiometry applications [3].

Thermal Volatility and Solvent Recovery Efficiency

For applications requiring a liquid medium at elevated temperatures followed by complete solvent removal, volatility is a critical procurement factor. 1-Fluorononane exhibits a boiling point of 166–169°C. In contrast, the chlorinated analog, 1-chlorononane, boils at 203.5°C [1]. This ~35°C difference means that 1-fluorononane requires significantly less thermal energy and less aggressive vacuum conditions to strip from a reaction mixture or polymer formulation, reducing the risk of thermal degradation to sensitive solutes.

Evidence DimensionBoiling Point
Target Compound Data166–169°C
Comparator Or Baseline1-Chlorononane (203.5°C)
Quantified Difference~35°C lower boiling point for the fluorinated analog
ConditionsStandard atmospheric pressure (760 mmHg)

Lower boiling points enable milder, faster solvent removal post-processing, protecting heat-sensitive products and reducing energy costs during solvent recovery.

Chemical Inertness in Nucleophilic Environments

When utilized as a reaction medium, the stability of the solvent against nucleophilic attack is paramount. The primary C–F bond in 1-fluorononane possesses a bond dissociation energy of approximately 110–115 kcal/mol, making it highly resistant to SN2 displacement. In contrast, 1-chlorononane has a C–Cl bond energy of ~81 kcal/mol and readily acts as an alkylating agent in the presence of amines, alkoxides, or other nucleophiles[1]. This renders 1-fluorononane uniquely suitable as an inert solvent for basic reactions where chlorinated solvents would degrade or cause unwanted nonyl-alkylation.

Evidence DimensionBond Dissociation Energy (Reactivity)
Target Compound DataC–F bond ~110–115 kcal/mol (Inert to standard SN2)
Comparator Or Baseline1-Chlorononane C–Cl bond ~81 kcal/mol (Reactive in SN2)
Quantified Difference~30 kcal/mol higher bond strength
ConditionsNucleophilic reaction conditions (e.g., basic media)

Guarantees that the solvent will not inadvertently alkylate valuable substrates or catalysts during synthesis, ensuring high product purity and reproducibility.

Optical and Physical Density for Analytical Background Reduction

In advanced analytical techniques such as Fluorescence Correlation Spectroscopy (FCS), solvent optical properties dictate background noise levels. 1-Fluorononane features a density of 0.81 g/cm³ and a refractive index of 1.402–1.404, reflecting the low electronic polarizability of the fluorine atom . Comparatively, 1-chlorononane exhibits a higher density (~0.87 g/cm³) and higher polarizability, leading to greater optical scattering. The low polarizability of 1-fluorononane minimizes solvent-induced optical interference when studying protein-protein interactions.

Evidence DimensionDensity and Refractive Index
Target Compound DataDensity: 0.81 g/cm³; RI: 1.402–1.404
Comparator Or Baseline1-Chlorononane (Density: ~0.87 g/cm³)
Quantified Difference7% lower physical density and reduced optical polarizability
ConditionsStandard temperature (25°C) and pressure

Provides a superior, low-interference optical medium for sensitive spectroscopic assays, improving signal-to-noise ratios in biophysical measurements.

Inert Specialty Solvent for Polymer Processing

Due to its unique combination of a moderate boiling point (166–169°C) and a specific dipole moment, 1-fluorononane is the optimal choice for dissolving high-molecular-weight polymers, such as polyisobutylene, for thermodynamic studies or specialized casting. It outperforms nonane by offering distinct solvation parameters while remaining easier to evaporate than 1-chlorononane [1].

Low-Background Medium for Fluorescence Correlation Spectroscopy (FCS)

1-Fluorononane's low optical density and minimal polarizability make it an ideal hydrophobic medium for studying protein-protein interactions via FCS. It provides a stable, non-reactive environment that minimizes optical scattering and background fluorescence, which is a significant advantage over heavier, more polarizable halogenated solvents [2].

Model Substrate for C–F Bond Activation Catalysis

For laboratories developing novel transition-metal catalysts (e.g., Nickel-catalyzed cross-coupling), 1-fluorononane serves as an excellent primary alkyl fluoride model substrate. Its high C–F bond strength (~115 kcal/mol) provides a rigorous benchmark for testing catalyst efficacy in unactivated aliphatic systems, a critical step in agrochemical and pharmaceutical methodology development[3].

Calibration Standard for Tensiometry and Viscometry

Because of its high purity, well-defined linear structure, and specific density (0.81 g/cm³), 1-fluorononane is routinely procured as a reference material for calibrating instruments used to measure surface tension and kinematic viscosity of binary mixtures, offering highly reproducible baseline data[4].

XLogP3

5.3

Boiling Point

167.5 °C

Melting Point

1.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

463-18-3

Wikipedia

Nonane, 1-fluoro-

Dates

Last modified: 08-15-2023

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